2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine
Description
2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine is a structurally complex heterocyclic compound featuring a piperazine core substituted with a 3-methylphenyl group and a triazoloquinazoline-pyridinyl moiety. Its molecular architecture combines fused aromatic systems (triazoloquinazoline) with a pyridine ring and a flexible piperazine linker, making it a candidate for diverse biological interactions, particularly in central nervous system (CNS) or enzyme-targeted applications.
Properties
IUPAC Name |
5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7/c1-18-7-5-9-21(15-18)32-14-13-31(17-19(32)2)26-28-23-11-4-3-10-22(23)25-29-24(30-33(25)26)20-8-6-12-27-16-20/h3-12,15-16,19H,13-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADOLHSOQVJHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC4=CC=CC=C4C5=NC(=NN53)C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine typically involves multi-step reactions that include the formation of the piperazine, pyridine, triazole, and quinazoline rings. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, followed by deprotection and selective intramolecular cyclization.
Ugi reaction: This multi-component reaction is used to form the piperazine ring by reacting isocyanides, aldehydes, amines, and carboxylic acids.
Ring opening of aziridines: Aziridines are opened under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups undergo cycloaddition reactions to form the desired heterocyclic structures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of parallel solid-phase synthesis and photocatalytic synthesis techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridine rings.
Reduction: Reduction reactions can be performed on the triazole and quinazoline rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazoloquinazoline scaffold exhibit significant anticancer properties. For instance, derivatives of the triazoloquinazoline structure have been shown to act as intercalative inhibitors of topoisomerase II, which is crucial for DNA replication and repair. These compounds have displayed cytotoxic effects against various cancer cell lines with IC50 values ranging from 2.44 to 9.43 μM, indicating their potential as effective anticancer agents .
Antimicrobial Properties
Compounds with similar structures to 2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine have been investigated for their antimicrobial activities. The presence of the triazole ring enhances the interaction with biological targets, making these compounds promising candidates for developing new antimicrobial agents .
Neuropharmacological Effects
There is emerging evidence that triazole derivatives may possess neuroprotective effects. Studies suggest that modifications to the triazole structure can lead to compounds that exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies include microwave-assisted reactions that allow for rapid and efficient formation of the target compound without the need for catalysts. This method not only reduces reaction times but also minimizes environmental impact due to its eco-friendly nature .
Traditional Synthetic Routes
Traditional methods involve multi-step processes that include the formation of the triazole ring followed by coupling reactions with quinazoline derivatives. These methods have been optimized to improve yields and reduce by-products .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related molecules from the literature.
Structural Analogues with Piperazine Cores
Heterocyclic Analogues with Triazolo or Quinazoline Moieties
Functional and Pharmacokinetic Comparison
- Lipophilicity : The target compound’s 3-methylphenyl and triazoloquinazoline groups increase lipophilicity (predicted LogP > 3) compared to hydroxymethylpyridinyl (LogP ~2) or sulfinyl-containing analogs . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Synthetic Complexity : Multi-step synthesis involving cyclocondensation (e.g., triazoloquinazoline formation) and reductive amination (piperazine functionalization) is required, akin to methods in and .
- Biological Targets : Triazoloquinazoline-pyridinyl systems are associated with kinase inhibition (e.g., EGFR, VEGFR) in literature, while piperazine derivatives often target serotonin or dopamine receptors .
Biological Activity
2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine is a complex organic compound that exhibits significant biological activities. This article reviews its pharmacological properties, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships.
Anticancer Activity
Research has demonstrated that derivatives of triazoloquinazoline possess notable anticancer properties. A study evaluating various synthesized compounds showed that those similar to 2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine exhibited cytotoxic effects against several cancer cell lines, including:
- Hepatocellular carcinoma (HepG2)
- Breast cancer (MCF-7)
- Prostate cancer (PC3)
- Colorectal carcinoma (HCT116)
The IC50 values for these compounds ranged from 17.35 µM to 39.41 µM, indicating moderate to high cytotoxicity depending on the specific derivative tested .
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer proliferation and survival pathways. Notably, it has been shown to act as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to increased DNA damage and ultimately triggers apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The structural modifications in the triazoloquinazoline framework significantly influence the biological potency of these compounds. For instance:
- Substitution Patterns : The presence of electron-donating or withdrawing groups on the phenyl rings can enhance or diminish the binding affinity to target proteins.
- Moiety Variations : The introduction of different heterocycles (e.g., pyridine) has been linked to improved lipophilicity and cellular uptake, which are crucial for enhancing bioavailability and therapeutic efficacy .
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that compounds similar to 2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine exhibited significant cytostatic activity against pancreatic cancer cell lines with IC50 values ranging from 20 µM to 30 µM .
- Animal Models : In vivo studies using murine models have shown that administration of these compounds resulted in reduced tumor growth rates compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors.
Summary Table of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for preparing the triazoloquinazoline-piperazine hybrid structure?
Answer:
The synthesis involves multi-step reactions, starting with the formation of pyrazole intermediates using hydrazine hydrate and diethyl oxalate under anhydrous conditions (e.g., sodium hydride in toluene) . Subsequent cyclization to form the triazoloquinazoline core requires phosphorus oxychloride or polyphosphoric acid as a catalyst, followed by piperazine coupling via nucleophilic substitution . Key steps include:
- Step 1: Pyrazole synthesis via condensation of ketones with hydrazine derivatives.
- Step 2: Cyclocondensation with thiourea or thiosemicarbazides to form triazolo[1,5-c]quinazoline.
- Step 3: Piperazine functionalization using alkyl halides or carbonylating agents.
Critical Parameters: Solvent polarity (e.g., DMF vs. acetonitrile), temperature control (80–120°C), and stoichiometric ratios (1:1.2 for amine coupling) .
Advanced: How can regioselectivity challenges in triazoloquinazoline ring formation be addressed?
Answer:
Regioselectivity in triazolo[1,5-c]quinazoline synthesis is influenced by substituent electronic effects and reaction conditions. For example:
- Electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the phenyl ring direct cyclization to the 5-position .
- Steric hindrance from 3-methylphenyl groups may necessitate microwave-assisted synthesis to enhance reaction efficiency .
- Methodological Fixes: Use of Lewis acids (e.g., ZnCl₂) to stabilize transition states or orthogonal protecting groups (e.g., Boc for amines) to block undesired sites .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR: Assigns proton environments (e.g., piperazine CH₂ at δ 2.5–3.5 ppm; pyridinyl protons at δ 8.0–9.0 ppm) and confirms regiochemistry .
- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~530–550) .
- FT-IR: Identifies functional groups (e.g., triazole C=N stretch at 1600 cm⁻¹; piperazine N-H bend at 3300 cm⁻¹) .
Advanced: How can structural ambiguities in the triazoloquinazoline core be resolved?
Answer:
- X-ray Crystallography: Resolves absolute configuration, particularly for chiral centers in the piperazine ring .
- NOESY NMR: Detects spatial proximity between the pyridinyl and triazole protons to confirm fused-ring orientation .
- DFT Calculations: Predicts stable conformers and validates experimental NMR shifts (±0.3 ppm tolerance) .
Basic: What biological targets are associated with this compound?
Answer:
- 14α-Demethylase (CYP51): Docking studies suggest inhibition of fungal lanosterol demethylase (PDB: 3LD6), indicating antifungal potential .
- Serotonin Receptors (5-HT2A): Piperazine derivatives often modulate neurotransmitter receptors, warranting binding assays (Ki < 100 nM) .
- Kinases: Triazoloquinazolines may inhibit EGFR or VEGFR2 due to structural similarity to known inhibitors .
Advanced: How to reconcile discrepancies between computational docking and in vitro activity data?
Answer:
- False Positives in Docking: Adjust scoring functions (e.g., Glide SP vs. XP) to account for solvation effects or protein flexibility .
- Experimental Validation: Perform enzyme inhibition assays (e.g., MIC > 50 µg/mL for antifungal activity vs. docking-predicted IC50) .
- Metabolite Interference: Test for prodrug activation (e.g., cytochrome P450-mediated oxidation) using liver microsomes .
Basic: What methods predict the solubility and bioavailability of this compound?
Answer:
- Hansen Solubility Parameters: Estimate solubility in DMSO or PEG-400 based on polarity (δd ~18 MPa¹/²) .
- Caco-2 Assays: Measure intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
- LogP Calculations: Optimal range (2.5–3.5) using software like MarvinSuite or experimental shake-flask methods .
Advanced: What strategies improve metabolic stability in vivo?
Answer:
- Structural Modifications: Replace labile methyl groups with trifluoromethyl or deuterated analogs to resist CYP450 oxidation .
- Prodrug Design: Introduce ester or amide moieties for slow hydrolysis (e.g., ethyl piperazine carboxylates) .
- Co-crystallization: Enhance solubility via salt formation (e.g., hydrochloride salts) without altering activity .
Basic: What in vitro models are suitable for initial biological testing?
Answer:
- Antifungal: Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305) in CLSI M27/M38 assays .
- Anticancer: NCI-60 cell line panel for cytotoxicity (GI50 < 10 µM) .
- Receptor Binding: Radioligand displacement assays (e.g., [³H]ketanserin for 5-HT2A) .
Advanced: How to design SAR studies for optimizing activity?
Answer:
- Piperazine Substitutions: Test 2-methylphenyl vs. 4-methoxyphenyl groups to balance lipophilicity and H-bonding .
- Triazole Modifications: Replace pyridinyl with thiazole or imidazole to enhance π-π stacking in kinase binding pockets .
- Dosage Optimization: Use response surface methodology (RSM) to model EC50 vs. toxicity (CC50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
